molecular formula C9H11ClFNO2 B2733109 Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride CAS No. 1072438-51-7

Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride

Cat. No. B2733109
CAS RN: 1072438-51-7
M. Wt: 219.64
InChI Key: SQMOIRMDTVCDDV-UHFFFAOYSA-N
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Description

“Methyl 4-(aminomethyl)benzoate hydrochloride” is an amino acid ester hydrochloride . It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .


Synthesis Analysis

The synthesis of “Methyl 4-(aminomethyl)benzoate hydrochloride” has been reported to be achieved by an esterification reaction .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(aminomethyl)benzoate hydrochloride” is C9H11NO2·ClH . The SMILES string representation is Cl.COC(=O)c1ccc(CN)cc1 .


Physical And Chemical Properties Analysis

“Methyl 4-(aminomethyl)benzoate hydrochloride” appears as a white crystalline powder . It has a molecular weight of 201.65 g/mol . The melting point ranges from 234.5°C to 237.0°C .

Scientific Research Applications

1. Fluorescent Sensor for Al3+ Detection

Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a related compound, has been used as a highly sensitive and selective fluorescent sensor for aluminum ions (Al3+). It demonstrates high selectivity and sensitivity towards Al3+ in the presence of other metal ions, and it's applicable in bio-imaging, especially for detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).

2. Synthesis of Related Fluorine Compounds

Methyl 2-amino-5-fluorobenzoate, a compound structurally similar to Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride, has been synthesized using a series of reactions involving nitrification, esterification, and hydronation. The synthesis process provides an optimal route for generating such compounds, which are useful in further chemical research and applications (Yin Jian-zhong, 2010).

3. Antituberculosis Activity

Derivatives of 4-fluorobenzoic acid hydrazide have shown significant antituberculosis activity. These derivatives have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. Their efficacy suggests potential applications in developing new antituberculosis drugs (Koçyiğit-Kaymakçıoğlu et al., 2009).

4. Antibacterial Agents Synthesis

Fluorine-containing compounds, such as those synthesized from 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones, have demonstrated promising antibacterial activities. These compounds, when combined with fluorobenzoic acids, exhibit significant activity, indicating their potential as new antibacterial agents (Holla et al., 2003).

5. Quinoline Derivatives Synthesis

Quinoline derivatives, known for their efficient fluorescence, are synthesized using reactions with 2- and 4-aminobenzoic acids and ethyl 4-aminobenzoate. These compounds are significant in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).

6. Antimicrobial Activity of Azo Dyes

Azo dyes synthesized from 3-Methyl-4H-isoxazol-5-one, when coupled with diazotized substituted amine, exhibit notable antibacterial and antifungal activities. These findings indicate potential applications of these compounds in antimicrobial research (Banpurkar et al., 2018).

Safety and Hazards

“Methyl 4-(aminomethyl)benzoate hydrochloride” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 4-(aminomethyl)-3-fluorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)6-2-3-7(5-11)8(10)4-6;/h2-4H,5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMOIRMDTVCDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072438-51-7
Record name methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride
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